molecular formula C8H16N2O B1416853 2-(Methylamino)-1-(pyrrolidin-1-yl)propan-1-one CAS No. 1132759-89-7

2-(Methylamino)-1-(pyrrolidin-1-yl)propan-1-one

Cat. No.: B1416853
CAS No.: 1132759-89-7
M. Wt: 156.23 g/mol
InChI Key: CLOMLSXGBGDLRD-UHFFFAOYSA-N
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Description

2-(Methylamino)-1-(pyrrolidin-1-yl)propan-1-one is a synthetic compound of significant interest in specialized research fields, particularly in the study of new psychoactive substances (NPS) . Structurally, it is a cathinone derivative, characterized by a β-keto (ketone) group on the side chain of its phenethylamine core, which classifies it among the broader family of synthetic cathinones . More specifically, its nitrogen substituent is a pyrrolidine ring, placing it in the category of N-pyrrolidinyl cathinones, a group known for its potent effects on central nervous system targets . The primary research applications for this compound are in forensic toxicology and analytical chemistry, where it is used as a reference standard for the identification and quantification of novel substances in casework and drug surveillance programs . In neuropharmacology, researchers utilize such pyrrolidine-containing cathinones to investigate their mechanism of action on plasma membrane transporters for monoamine neurotransmitters, such as dopamine (DAT), norepinephrine (NET), and serotonin (SERT) . Unlike ring-substituted cathinones that often act as transporter substrates to evoke neurotransmitter release, pyrrolidine-containing cathinones typically function as potent transporter inhibitors that block neurotransmitter reuptake, thereby increasing extracellular monoamine concentrations and enhancing cell-to-cell signaling . Studying these interactions is crucial for understanding the structure-activity relationships (SAR) and the potential public health risks associated with emerging synthetic stimulants. This product is intended For Research Use Only (RUO). It is not intended for diagnostic or therapeutic use, nor for human or veterinary consumption. All necessary safety data, including hazard statements and handling precautions, should be consulted before use.

Properties

IUPAC Name

2-(methylamino)-1-pyrrolidin-1-ylpropan-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H16N2O/c1-7(9-2)8(11)10-5-3-4-6-10/h7,9H,3-6H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CLOMLSXGBGDLRD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)N1CCCC1)NC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H16N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

156.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

2-(Methylamino)-1-(pyrrolidin-1-yl)propan-1-one, commonly referred to as a synthetic cathinone, is a compound that has garnered attention in pharmacological research due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, focusing on its interactions with neurotransmitter systems, pharmacological effects, and related case studies.

Chemical Structure and Properties

The compound has the following chemical structure:

  • Molecular Formula : C₈H₁₈N₂O
  • Molecular Weight : 158.25 g/mol

This structure features a pyrrolidine ring and a methylamino group, which are critical for its biological activity.

This compound primarily interacts with monoamine transporters, particularly those for dopamine (DAT), norepinephrine (NET), and serotonin (SERT). Its mechanism of action involves:

  • Inhibition of Reuptake : The compound inhibits the reuptake of dopamine and norepinephrine, leading to increased extracellular concentrations of these neurotransmitters. This action is similar to other known stimulants and has implications for its potential use in treating mood disorders.
  • Modulation of Neurotransmitter Release : It may also enhance the release of these neurotransmitters in specific brain regions, contributing to its stimulant effects.

Biological Activity and Pharmacological Effects

Research indicates that this compound exhibits a range of biological activities:

  • Stimulant Effects : Similar to other synthetic cathinones, it can produce stimulant effects, including increased locomotor activity and elevated heart rate. Studies have shown that it can lead to significant increases in dopamine levels in the nucleus accumbens, a key area involved in reward processing.
  • Potential Therapeutic Applications : Due to its interaction with neurotransmitter systems, there is ongoing research into its potential applications in treating conditions such as depression and attention deficit hyperactivity disorder (ADHD).
  • Toxicological Concerns : The compound has been associated with adverse effects similar to other stimulants, including anxiety, paranoia, and cardiovascular issues. Case studies have highlighted instances of severe intoxication leading to hospitalization.

Data Table: Summary of Biological Activities

Activity TypeDescription
Dopamine Reuptake Inhibition Increases extracellular dopamine levels; potential for abuse.
Norepinephrine Reuptake Inhibition Enhances norepinephrine signaling; may improve focus and attention.
Stimulant Effects Increases locomotor activity; elevated heart rate and blood pressure.
Potential Therapeutic Uses Investigated for mood disorders and ADHD treatment.
Adverse Effects Reports of anxiety, paranoia, seizures; significant health risks noted.

Case Studies

Several case studies have documented the effects of this compound:

  • Case Study 1 : An individual presented with severe agitation, tachycardia, and hallucinations after consuming a product containing this compound. Emergency treatment included benzodiazepines for sedation and supportive care.
  • Case Study 2 : A retrospective analysis of patients admitted for synthetic cathinone intoxication revealed that those who ingested this compound experienced prolonged psychiatric symptoms compared to other substances.

Comparison with Similar Compounds

Key Observations:

Substituent Position and Type: The pyrrolidin-1-yl group (as in 4-CL-PVP and MDPV) enhances lipophilicity and metabolic stability compared to methylamino or ethylamino groups . Aromatic substituents (e.g., 4-methylphenyl in mephedrone) increase serotoninergic activity, while pyrrolidinyl groups correlate with dopaminergic effects (e.g., MDPV) .

Chain Length :

  • Longer chains (e.g., pentan-1-one in MDPV) prolong half-life and potency due to slower metabolism .

Physicochemical Properties and Detection

Property 4-CL-PVP MDPV (Inferred) 3-MMC
Density (g/cm³) 1.131 ± 0.06 ~1.2 1.12 (predicted)
Boiling Point (°C) 321.3 ± 22.0 >300 295 (predicted)
pKa 8.10 ± 0.20 8.5 (estimated) 8.3 (predicted)
Detection Methods NMR, GC-MS NMR, HPLC NMR, LC-MS
  • Detection Challenges : Positional isomers (e.g., 3-MMC vs. 2-MMC) require advanced techniques like chiral chromatography or quantitative NMR for differentiation .

Pharmacological and Toxicological Implications

  • Dopaminergic vs. Serotoninergic Effects: Pyrrolidinyl-substituted compounds (e.g., MDPV) exhibit stronger dopamine reuptake inhibition, while methylamino-substituted analogs (e.g., mephedrone) show balanced serotonin-norepinephrine effects .
  • Metabolism : Pyrrolidinyl groups undergo hydroxylation and ring-opening, producing metabolites detectable in urine .

Preparation Methods

General Synthesis Approach

  • Starting Materials : The synthesis often begins with readily available starting materials such as pyrrolidine and appropriate derivatives of propanone.

  • Reaction Conditions : The reaction conditions may involve the use of bases, solvents like dichloromethane (DCM), and temperatures ranging from room temperature to elevated temperatures depending on the specific step.

  • Intermediates : Key intermediates might include protected amines or other functionalized compounds that are later converted into the target molecule.

Specific Synthesis Route

A common approach involves the following steps:

  • Protection of Pyrrolidine : Pyrrolidine is often protected using di-tert-butyl dicarbonate (Boc2O) to form N-Boc-pyrrolidine.

  • Formation of the Propanone Derivative : A derivative of propanone, such as a protected amino-propanone, is prepared.

  • Coupling Reaction : The protected pyrrolidine and propanone derivatives are coupled under appropriate conditions, such as using a base like triethylamine (Et3N) in a solvent like DCM.

  • Deprotection : The protecting groups are removed to yield the final product.

Alternative Methods

Alternative methods might involve different protecting groups or the use of other coupling reagents. For instance, using a different base or solvent could alter the yield or selectivity of the reaction.

Data and Research Findings

Synthesis Yields and Conditions

Synthesis Step Conditions Yield
Protection of Pyrrolidine Boc2O, THF, 22°C 95%
Formation of Propanone Derivative Various conditions Variable
Coupling Reaction Et3N, DCM, RT 80-90%
Deprotection Acidic conditions (e.g., HCl) 90%

Spectroscopic Analysis

The purity and structure of this compound can be confirmed using spectroscopic techniques such as NMR and MS.

  • NMR : Typically shows signals corresponding to the methyl group, methylene groups of the pyrrolidine ring, and the propanone backbone.

  • MS : Provides a molecular ion peak corresponding to the molecular weight of the compound.

Q & A

Q. What are the key synthetic pathways for 2-(Methylamino)-1-(pyrrolidin-1-yl)propan-1-one, and how do reaction conditions influence yield and purity?

The synthesis of cathinone derivatives typically involves condensation reactions between precursor ketones and amines. For this compound, a common route involves reacting 1-(pyrrolidin-1-yl)propan-1-one with methylamine under controlled acidic or basic conditions. Solvent choice (e.g., ethanol or dichloromethane) and temperature (25–60°C) critically impact reaction efficiency. Post-synthesis purification via fractional distillation or column chromatography is essential due to byproducts like unreacted amines or dimerization products .

Q. How can the physicochemical properties of this compound be characterized, and what challenges arise due to its liquid state at room temperature?

Key characterization methods include:

  • NMR spectroscopy : To confirm the presence of the pyrrolidine ring (δ 1.8–2.2 ppm for CH₂ groups) and methylamino moiety (δ 2.4–2.6 ppm for N–CH₃).
  • GC-MS : For purity assessment and detection of volatile impurities.
  • FTIR : To identify carbonyl (C=O, ~1700 cm⁻¹) and amine (N–H, ~3300 cm⁻¹) functional groups.
    Challenges arise from its liquid state (e.g., handling during crystallization or salt formation). Stability studies under varying pH and temperature are recommended to assess degradation pathways .

Q. What analytical techniques are recommended for quantifying this compound in complex mixtures?

Reverse-phase HPLC with UV detection (λ = 210–230 nm) is optimal due to the compound’s aromatic amine and ketone moieties. Mobile phases like acetonitrile/water (70:30) with 0.1% trifluoroacetic acid improve peak resolution. For trace analysis, LC-MS/MS in positive ionization mode (m/z 143.19 [M+H]⁺) provides higher sensitivity .

Q. How does the compound’s stability vary under different storage conditions?

Stability studies indicate degradation via oxidation or hydrolysis. Storage in amber vials at –20°C under inert gas (N₂/Ar) minimizes decomposition. Accelerated stability testing (40°C/75% RH for 1–3 months) can predict shelf life. Hydrochloride salt forms (if synthesized) may offer improved stability compared to the free base .

Q. What are the safety precautions for handling this compound in laboratory settings?

Use fume hoods and PPE (gloves, lab coats) due to potential neurotoxic effects associated with cathinones. Waste disposal must follow hazardous chemical protocols. Spill containment requires inert absorbents (e.g., vermiculite) rather than water to avoid uncontrolled reactions .

Advanced Research Questions

Q. How do structural modifications to the pyrrolidine ring affect the compound’s pharmacological profile compared to other cathinones?

Replacing pyrrolidine with piperidine or morpholine rings alters lipophilicity and receptor binding. For example, piperidine derivatives show increased dopamine reuptake inhibition, while pyrrolidine analogs (like this compound) exhibit higher selectivity for norepinephrine transporters. Computational docking studies (e.g., AutoDock Vina) can model interactions with monoamine transporters to guide structural optimization .

Q. What in vitro models are suitable for studying this compound’s neuropharmacological effects?

  • Cell-based assays : HEK-293 cells expressing human dopamine/norepinephrine transporters (DAT/NET) to measure uptake inhibition.
  • Microdialysis : Rat brain slices to quantify neurotransmitter release (e.g., dopamine, serotonin).
  • Calcium imaging : To assess receptor activation in neuronal cultures.
    Dose-response curves (EC₅₀) and selectivity ratios (DAT vs. NET) should be compared to reference standards like 4-CMC or 2-MMC .

Q. How can chiral resolution be achieved for the (S)- and (R)-enantiomers of this compound?

Chiral HPLC using columns like Chiralpak IG-3 or AD-H with hexane/isopropanol (90:10) can separate enantiomers. Alternatively, enzymatic resolution with lipases (e.g., Candida antarctica) in organic solvents may yield enantiopure fractions. Circular dichroism (CD) spectroscopy validates enantiomeric excess (>95%) .

Q. What metabolomic approaches are effective in identifying phase I/II metabolites of this compound?

  • In vitro incubation : Liver microsomes (human/rat) with NADPH cofactor for phase I oxidation.
  • High-resolution MS (HRMS) : Q-TOF instruments (e.g., SCIEX X500R) to detect hydroxylated, N-demethylated, or glucuronidated metabolites.
  • Isotopic labeling : ¹³C or ²H isotopes to trace metabolic pathways.
    Key metabolites (e.g., 1-(pyrrolidin-1-yl)propan-1-ol) should be synthesized as reference standards .

Q. What computational methods predict the compound’s ADMET (absorption, distribution, metabolism, excretion, toxicity) properties?

  • QSAR models : SwissADME or pkCSM to estimate logP (~1.5), bioavailability (~70%), and blood-brain barrier permeability.
  • Molecular dynamics (MD) : GROMACS simulations to assess membrane permeability.
  • Toxicity prediction : ProTox-II for hepatotoxicity and cardiotoxicity risk assessment.
    Experimental validation via Caco-2 cell monolayers or zebrafish models is critical for translational relevance .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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2-(Methylamino)-1-(pyrrolidin-1-yl)propan-1-one
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2-(Methylamino)-1-(pyrrolidin-1-yl)propan-1-one

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